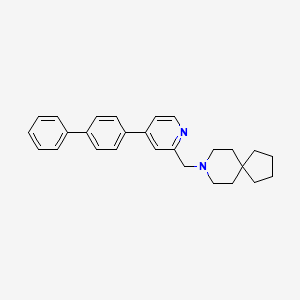
AF488 NHS ester (diTEA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF488 NHS ester (diTEA) is a multifunctional dye widely used in biological experiments. It is known for its bright green fluorescence, which is ideally suited for the 488 nm laser line. This compound is water-soluble and pH-insensitive, making it a popular choice for stable signal generation in imaging and flow cytometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AF488 NHS ester (diTEA) is typically synthesized by reacting Alexa Fluor 488 dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as diisopropylcarbodiimide (DIC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature. The resulting NHS ester is then purified using gel filtration or dialysis .
Industrial Production Methods
Industrial production of AF488 NHS ester (diTEA) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and solvents to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
AF488 NHS ester (diTEA) primarily undergoes nucleophilic substitution reactions. It reacts with primary amines (R-NH2) present in proteins, peptides, and other amine-containing molecules. This reaction forms a stable amide bond, resulting in the conjugation of the dye to the target molecule .
Common Reagents and Conditions
The reaction typically involves the use of sodium bicarbonate buffer (pH 8.3) to maintain an optimal pH for the reaction. The NHS ester is dissolved in anhydrous DMF or DMSO and added to the target molecule solution. The reaction is carried out at room temperature for about an hour .
Major Products
The major product of the reaction is the AF488-labeled conjugate, which exhibits brighter fluorescence and greater photostability compared to other spectrally similar fluorophores .
Applications De Recherche Scientifique
AF488 NHS ester (diTEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking molecules in various chemical reactions.
Biology: Employed in cell imaging, flow cytometry, and fluorescence microscopy to study cell structures and functions.
Medicine: Utilized in diagnostic assays and therapeutic research to detect and monitor biomolecules.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications .
Mécanisme D'action
AF488 NHS ester (diTEA) exerts its effects by forming a stable amide bond with primary amines on target molecules. This conjugation results in the incorporation of the fluorescent dye into the target molecule, allowing for its detection and visualization. The dye’s fluorescence properties enable researchers to track and analyze the labeled molecules in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
AF488 NHS ester (diTEA) is unique due to its high fluorescence quantum yield and photostability. It is spectrally similar to other dyes such as fluorescein isothiocyanate (FITC) and Oregon Green 488 but offers brighter fluorescence and greater stability . Other similar compounds include:
FITC: A widely used green fluorescent dye with excitation and emission spectra similar to AF488.
Oregon Green 488: Another green fluorescent dye with similar spectral properties but lower photostability compared to AF488
AF488 NHS ester (diTEA) stands out due to its superior performance in various applications, making it a preferred choice for researchers in multiple fields.
Propriétés
Formule moléculaire |
C37H47N5O13S2 |
|---|---|
Poids moléculaire |
833.9 g/mol |
Nom IUPAC |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |
Clé InChI |
WFGBUIBMZWKBKJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


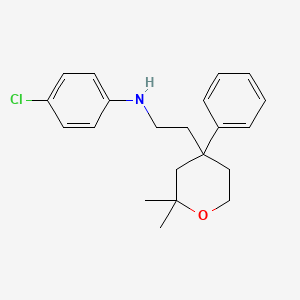
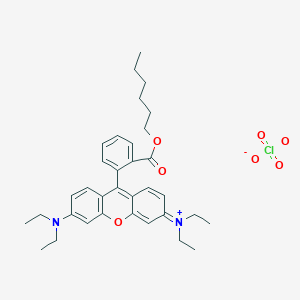
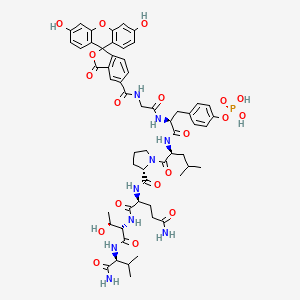

![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
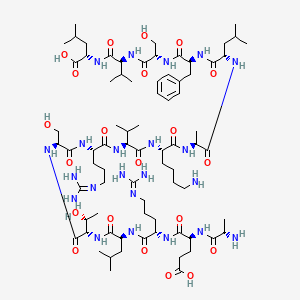
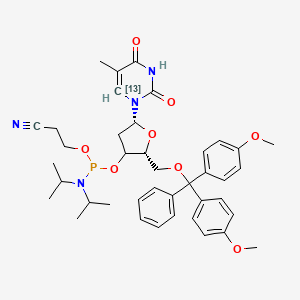
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
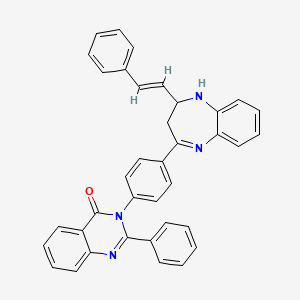


![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
